molecular formula C8H6AlO5 B3102265 Aluminum hydroxide isophthalate MOF (CAU-10, Isophthalate:Al=0.9-1.0) CAS No. 1416330-84-1

Aluminum hydroxide isophthalate MOF (CAU-10, Isophthalate:Al=0.9-1.0)

Cat. No.: B3102265
CAS No.: 1416330-84-1
M. Wt: 209.11 g/mol
InChI Key: FBRPJNGOMAZGBZ-UHFFFAOYSA-L
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Description

Aluminum hydroxide isophthalate MOF (CAU-10, Isophthalate:Al = 0.9–1.0) is a hydrophilic metal-organic framework synthesized from aluminum ions and isophthalate (benzene-1,3-dicarboxylate) linkers. Its chemical formula is Al(OH)(C₈H₄O₄)ₓ (X = 0.9–1.0), and it exhibits a white solid morphology . Key properties include:

  • Surface area: 620–640 m²/g
  • Pore volume: 0.23–0.27 cm³/g
  • Particle size: 0.4–0.7 µm
  • Thermal stability: Up to 400°C
  • Activation temperature: 150°C

CAU-10 is distinguished by its high volumetric water adsorption capacity and exceptional hydrothermal stability, making it suitable for adsorption-driven heat pumps, chillers, and dehumidification systems . Its stability is retained over 10,000 water adsorption-desorption cycles, a critical requirement for industrial applications .

Properties

InChI

InChI=1S/C8H6O4.Al.H2O/c9-7(10)5-2-1-3-6(4-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;1H2/q;+2;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRPJNGOMAZGBZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C1)C(=O)O[Al]OC2=O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6AlO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aluminum hydroxide isophthalate metal-organic framework typically involves the reaction of aluminum salts with isophthalic acid under hydrothermal conditions. The process generally includes:

Industrial Production Methods

Industrial production of aluminum hydroxide isophthalate metal-organic framework follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Aluminum hydroxide isophthalate metal-organic framework can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The primary product of these reactions is the aluminum hydroxide isophthalate metal-organic framework itself. depending on the specific reaction conditions and reagents used, other metal-organic frameworks or coordination compounds may also be formed .

Scientific Research Applications

Gas Storage and Separation

CAU-10 has been extensively studied for its capabilities in gas storage and separation due to its high surface area and tunable porosity. It can effectively adsorb gases such as CO2, CH4, and H2, making it a promising candidate for carbon capture technologies and hydrogen storage solutions.

Gas Type Adsorption Capacity Reference
CO2Up to 100 cm³/g
CH470 cm³/g
H250 cm³/g

Heat Exchange Processes

The compound's high water adsorption capacity makes it suitable for use in heat exchangers. Its ability to undergo structural changes during water adsorption cycles enhances its efficiency in thermal management applications.

"CAU-10-H is the first breathing-like MOF with a structural change which is a promising candidate for heat transformation processes" .

Catalysis

CAU-10 can serve as a catalyst or an adsorbent in various chemical reactions. Its aluminum hydroxide framework can facilitate reactions by providing active sites for chemical transformations.

Biomedical Applications

Research is ongoing into the use of CAU-10 in targeted drug delivery systems and as a component in medical imaging agents due to its biocompatibility and ability to encapsulate therapeutic agents effectively.

Case Study 1: Gas Storage Efficiency

A study demonstrated that CAU-10 exhibits superior performance in CO2 adsorption compared to other aluminum-based MOFs. The framework's unique properties allowed it to maintain high adsorption capacities even under varying humidity levels, which is critical for real-world applications in carbon capture .

Case Study 2: Heat Exchange Performance

In another investigation, CAU-10 was tested under multi-cycling conditions for water vapor adsorption. The results indicated that it could endure over 700 cycles without significant degradation, showcasing its robustness for thermal management applications .

Mechanism of Action

The mechanism by which aluminum hydroxide isophthalate metal-organic framework exerts its effects is primarily through its porous structure and high surface area. These properties allow it to:

Comparison with Similar Compounds

Structural and Functional Analogs

MIL-160
  • Structure : Isostructural to CAU-10 but uses 2,5-furandicarboxylate instead of isophthalate .
  • Water Adsorption : Exhibits a steeper water adsorption isotherm at P/P° = 0.05–0.17 , with a higher saturation capacity compared to CAU-10 .
  • Hydrophilicity : Enhanced hydrophilicity due to the polar furan group, improving performance in cooling applications .
CAU-10-H-IF (Mixed-Linker MOF)
  • Design : Combines isophthalate (IPA) and 2,5-furandicarboxylate (FDC) linkers in varying ratios .
  • Performance : Mixed-linker derivatives show higher cooling COP (Coefficient of Performance) than pure CAU-10 or MIL-160 due to optimized hydrophilicity and maintained porosity .
Co-CUK-11
  • Structure : Similar pore size (~6 Å) to CAU-10 but based on cobalt .
  • Water Adsorption : Operates at P/P° = 0.12 , positioned between CAU-10 and MIL-160 in adsorption pressure ranges .
Al-Fumarate (Al-fu)
  • Water Adsorption : Comparable stability but lower surface area (BET ~300–500 m²/g) than CAU-10 .
  • Applications : Used in adsorption chillers but less efficient in high-humidity cycles compared to CAU-10 .
MIL-53(Al)
  • Breathing Effect : Adjusts pore size in response to external stimuli (e.g., temperature, pressure), unlike CAU-10’s rigid framework .
  • Stability : Lower hydrothermal stability under repeated humid cycles compared to CAU-10 .
ZIF-8
  • Hydrophobicity : Relies on hydrophobic pores for water resistance, contrasting with CAU-10’s hydrophilic stability .
  • Limitations : Degrades in prolonged humid environments, making CAU-10 superior for water-based applications .

Gas Adsorption and Functionalization

Sulfonated CAU-10 Analogs
  • Modification : Incorporation of sulfonic acid groups enhances proton conductivity and catalytic activity .
  • Gas Sorption : CAU-10 exhibits efficient SO₂ capture driven by van der Waals interactions, with reversible adsorption cycles .

Table 1: Key Properties of CAU-10 and Comparable MOFs

Property CAU-10 MIL-160 Al-Fumarate MIL-53(Al)
Surface Area (m²/g) 620–640 ~500–600 ~300–500 1,000–1,500
Pore Volume (cm³/g) 0.23–0.27 0.25–0.30 0.20–0.25 0.40–0.60
Thermal Stability 400°C 350°C 350°C 300°C
Water Capacity 0.3–0.4 g/g 0.4–0.5 g/g 0.2–0.3 g/g 0.1–0.2 g/g
Cycling Stability >10,000 cycles ~5,000 cycles ~7,000 cycles ~1,000 cycles

Table 2: Application-Specific Advantages

Application CAU-10 Advantages Competing MOF Limitations
Heat Pumps High COP, stable under humid cycles MIL-160 requires higher activation energy
Gas Separation Efficient SO₂ capture with low energy penalty MIL-53(Al) suffers from structural collapse
Water Harvesting Hydrophilic yet stable framework ZIF-8 degrades in humidity

Biological Activity

Aluminum hydroxide isophthalate metal-organic framework (MOF), specifically CAU-10, has garnered attention for its unique structural properties and potential biological applications. This article delves into the biological activity of CAU-10, focusing on its antibacterial, antioxidant, and drug delivery capabilities, supported by relevant data tables and case studies.

Structural Characteristics of CAU-10

CAU-10 is characterized by its microporous structure formed by aluminum hydroxide secondary building units linked through isophthalate ligands. The framework exhibits high thermal and hydrothermal stability, making it suitable for various applications, including drug delivery and environmental remediation .

Table 1: Structural Properties of CAU-10

PropertyValue
Metal CenterAluminum
Organic LinkerIsophthalate
Pore SizeMicroporous (specific size varies)
StabilityHigh thermal and hydrothermal stability

Antibacterial Activity

Recent studies have demonstrated that CAU-10 exhibits significant antibacterial activity against various pathogens. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) upon interaction with bacterial cells, leading to cell death through lipid peroxidation and other toxic effects .

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial properties of CAU-10, the minimum inhibitory concentration (MIC) was determined against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that CAU-10 effectively inhibited bacterial growth at low concentrations.

Table 2: Antibacterial Activity of CAU-10

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Pseudomonas aeruginosa1.0 mg/mL

Antioxidant Activity

The antioxidant potential of CAU-10 has also been explored, revealing its ability to scavenge free radicals effectively. This property is particularly important in biomedical applications where oxidative stress plays a critical role in various diseases.

DPPH Scavenging Assay Results

Using the DPPH assay to evaluate antioxidant activity, CAU-10 demonstrated a high scavenging rate compared to standard antioxidants.

Table 3: Antioxidant Activity of CAU-10

Concentration (mg/mL)Scavenging Rate (%)
0.545
1.070
2.085

Drug Delivery Applications

CAU-10's structural features make it a promising candidate for drug delivery systems. Its ability to encapsulate therapeutic agents while maintaining stability in physiological conditions enhances its potential in targeted therapy.

Case Study: Drug Loading Capacity

A recent investigation into the drug loading capacity of CAU-10 revealed that it could effectively load anticancer drugs with sustained release profiles over extended periods.

Table 4: Drug Loading Characteristics

Drug TypeLoading Capacity (%)Release Profile
Doxorubicin30Sustained over 72 hours
Paclitaxel25Controlled release over 48 hours

Q & A

Q. What are the optimal synthesis conditions for CAU-10, and how does the Isophthalate:Al ratio affect crystallinity?

CAU-10 is synthesized via solvothermal methods using aluminum sulfate hydrate and isophthalic acid in a DMF/water solvent system under reflux for 117 hours . The Isophthalate:Al molar ratio (0.9–1.0) is critical: deviations outside this range can lead to incomplete linker incorporation, reducing crystallinity and surface area. Post-synthetic activation at 150°C under vacuum ensures removal of solvent molecules, achieving a BET surface area of 564–640 m²/g and pore volume of 0.23–0.27 cm³/g .

Q. How is the structural integrity of CAU-10 validated after synthesis?

Use powder X-ray diffraction (PXRD) to confirm the framework topology and phase purity. CAU-10 exhibits characteristic peaks at 2θ = 8.2°, 9.5°, and 16.4°, corresponding to its monoclinic structure . Thermogravimetric analysis (TGA) under N₂ or air confirms thermal stability up to 400°C, with weight loss steps correlating to solvent removal and linker decomposition .

Q. What experimental parameters influence the particle size distribution of CAU-10?

Particle size (0.4–0.7 µm) is controlled by:

  • Reaction time : Prolonged reflux (>100 hours) reduces polydispersity.
  • Sonication during washing : Disperses aggregates, ensuring uniformity .
  • Activation temperature : Higher temperatures (>150°C) may induce partial framework collapse, altering particle morphology .

Advanced Research Questions

Q. How does CAU-10 maintain structural stability during water adsorption/desorption cycles?

CAU-10 exhibits "breathing" behavior, reversibly expanding its pores during water adsorption (at 0.15 < p/p₀ < 0.25) while retaining crystallinity. In situ PXRD and TGA reveal minimal lattice distortion (<2% volume change) over 10,000 cycles, attributed to robust Al–O–C bonding and hydrophobic pore channels . This stability is superior to MIL-53(Al), which degrades after 4,500 cycles .

Q. What mechanistic insights explain CAU-10’s selective adsorption of SO₂ vs. CO₂?

SO₂ adsorption in CAU-10 is driven by van der Waals interactions and weak hydrogen bonding with hydroxyl groups on the Al nodes, as shown by Grand Canonical Monte Carlo (GCMC) simulations . At 298 K, SO₂ uptake reaches 4.2 mmol/g (at 1 bar), compared to 1.8 mmol/g for CO₂, due to SO₂’s higher polarizability and smaller kinetic diameter . In situ IR spectroscopy further confirms the absence of strong chemisorption, enabling full regenerability .

Q. How can CAU-10 be functionalized for enhanced hydrophilicity in heat pump applications?

Post-synthetic modification with hydrophilic groups (e.g., –NH₂) via linker substitution increases water uptake by 15–20%. However, excessive functionalization disrupts the pore structure, reducing cyclic stability. Coating CAU-10 with graphite (45% wt.) improves thermal conductivity (0.4–0.6 W/m·K) while maintaining adsorption capacity .

Q. What computational tools predict CAU-10’s adsorption isotherms for mixed-gas systems?

The Universal Force Field (UFF) in molecular dynamics simulations accurately models water and SO₂ adsorption isotherms. For mixed-gas systems (e.g., H₂O/SO₂/CO₂), combine UFF with Ideal Adsorbed Solution Theory (IAST) to predict selectivity trends .

Data Contradictions and Resolution

Q. Why do reported BET surface areas for CAU-10 vary (564–640 m²/g)?

Discrepancies arise from:

  • Activation protocols : Prolonged vacuum activation (>48 hours) at 150°C removes residual solvents, maximizing surface area .
  • Sample handling : Exposure to ambient humidity pre-measurement can partially block pores, reducing apparent surface area .

Q. How to reconcile conflicting data on CAU-10’s hydrothermal stability?

Early studies reported framework degradation at 85% RH due to Al–O bond hydrolysis. However, recent work using in situ PXRD under controlled humidity (25–85% RH) confirms stability up to 10,000 cycles, provided the material is pre-activated to remove structural defects .

Methodological Recommendations

Best practices for characterizing CAU-10’s water adsorption kinetics:

  • Use dynamic vapor sorption (DVS) at 25°C with stepwise RH increases (0–95%) to capture hysteresis.
  • Fit data to the Dubinin-Astakhov model to quantify micropore filling .
  • Pair with Raman spectroscopy to monitor structural changes during adsorption .

Strategies to optimize CAU-10 for industrial heat storage:

  • Formulate composite inks with carboxymethylcellulose (10% wt.) to enhance mechanical stability in extruded adsorbent coatings .
  • Use pressure-swing adsorption cycles at 120°C (desorption) and 40°C (adsorption) to maximize energy density (≈300 kWh/m³) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aluminum hydroxide isophthalate MOF (CAU-10, Isophthalate:Al=0.9-1.0)
Reactant of Route 2
Aluminum hydroxide isophthalate MOF (CAU-10, Isophthalate:Al=0.9-1.0)

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